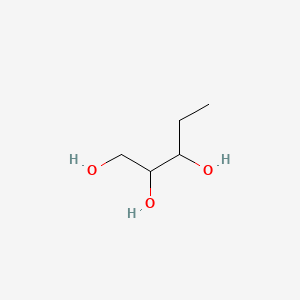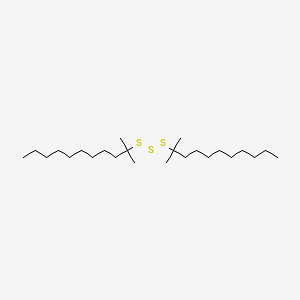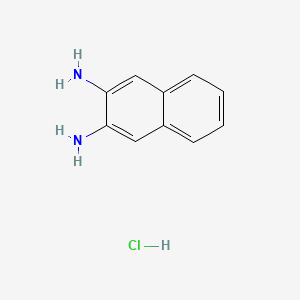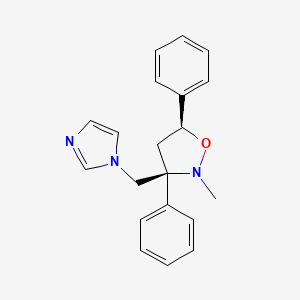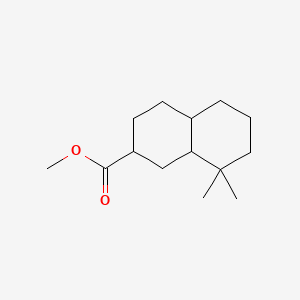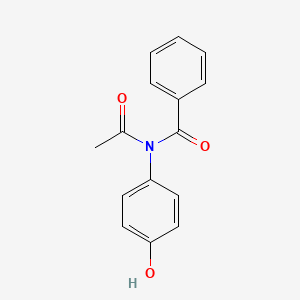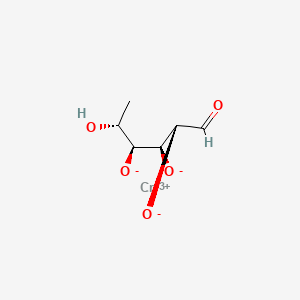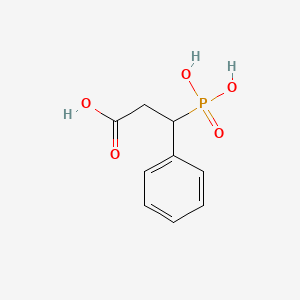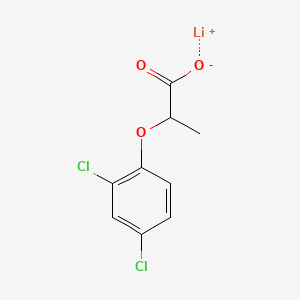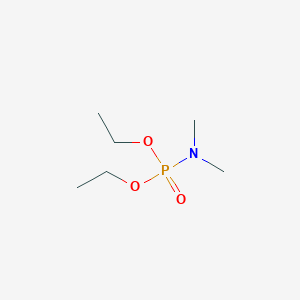
Diethyl dimethylphosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl dimethylphosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
The synthesis of diethyl dimethylphosphoramidate can be achieved through several methods. One prominent method involves the reaction of diethyl phosphoramidate with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods often involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This ensures a steady supply of the compound and minimizes the risk of side reactions .
Análisis De Reacciones Químicas
Diethyl dimethylphosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions typically yield phosphoramidate hydrides.
Substitution: It can undergo substitution reactions where the ethyl or methyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl dimethylphosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of diethyl dimethylphosphoramidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include phosphorylation and dephosphorylation reactions, which are crucial for regulating various biological processes .
Comparación Con Compuestos Similares
Diethyl dimethylphosphoramidate can be compared with other similar compounds, such as:
Diethyl phosphoramidate: Similar in structure but lacks the dimethyl groups.
Dimethyl phosphoramidate: Contains only dimethyl groups without the ethyl groups.
Diethyl ethylphosphoramidate: Another variant with different alkyl substitutions.
What sets this compound apart is its unique combination of ethyl and dimethyl groups, which confer specific chemical properties and reactivity patterns .
Propiedades
Número CAS |
2404-03-7 |
|---|---|
Fórmula molecular |
C6H16NO3P |
Peso molecular |
181.17 g/mol |
Nombre IUPAC |
N-diethoxyphosphoryl-N-methylmethanamine |
InChI |
InChI=1S/C6H16NO3P/c1-5-9-11(8,7(3)4)10-6-2/h5-6H2,1-4H3 |
Clave InChI |
MSDFSXFZUKFPKX-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(N(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


